2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine
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Overview
Description
2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an imidazolidine ring substituted with two phenyl groups
Mechanism of Action
Target of Action
The compound 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine, also known as Oprea1_652913, is a hybrid compound that has shown potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .
Mode of Action
The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can help to reduce the overexcitation of neurons that is often associated with conditions like epilepsy .
Biochemical Pathways
It is known that the compound’s anticonvulsant activity is likely related to its ability to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . These channels play crucial roles in the propagation of action potentials in neurons, and their inhibition can help to prevent the abnormal neuronal activity associated with seizures .
Result of Action
The inhibition of neuronal voltage-sensitive sodium and L-type calcium channels by this compound can lead to a decrease in the overexcitation of neurons . This can result in a reduction in the frequency and severity of seizures in individuals with epilepsy . Additionally, the compound has shown potential antinociceptive effects, suggesting it may also have applications in pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine typically involves the condensation of 3-methylthiophene-2-carbaldehyde with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticonvulsant and antinociceptive agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring but has a different heterocyclic core.
2-(3-Methylthiophen-2-yl)succinic acid: Similar thiophene substitution but different functional groups.
Uniqueness
2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a thiophene ring with an imidazolidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-16-12-15-23-19(16)20-21(17-8-4-2-5-9-17)13-14-22(20)18-10-6-3-7-11-18/h2-12,15,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPPCBGZRGUHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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